4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methanesulfonylmethyl group, a phenyl group, and a pyrrolidin-1-yl group
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been reported to exhibit activity against organisms causing sleeping sickness, such asTrypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of parasites, such asTrypanosoma brucei and Plasmodium falciparum, thereby exerting their antiparasitic effects .
Result of Action
Similar compounds have shown promising antitrypanosomal and antiplasmodial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with methanesulfonyl chloride to introduce the methanesulfonylmethyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles like pyrrolidine in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine is explored for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the design of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes.
Comparison with Similar Compounds
4-(Methanesulfonylmethyl)aniline
4-(Methanesulfonylmethyl)oxan-4-yl]methanol
Uniqueness: 4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups and its potential applications in various fields. Unlike its similar compounds, it offers a distinct set of properties that make it valuable for specific scientific and industrial purposes.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22(20,21)12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVESHLWLQJLGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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